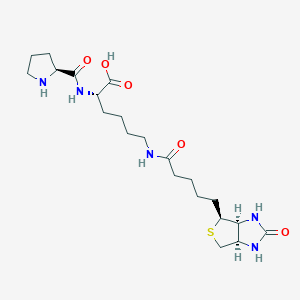

H-Pro-Lys(biotinyl)(biotinyl)-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H35N5O5S |

|---|---|

Molecular Weight |

469.6 g/mol |

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14-,15-,16-,18-/m0/s1 |

InChI Key |

WRNBERKLWAYKKP-DNCCFGNJSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design for H Pro Lys Biotinyl Biotinyl Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Biotinylated Peptides

Solid-phase peptide synthesis (SPPS) is the cornerstone for creating biotinylated peptides, offering a streamlined process where the peptide is assembled on a solid support. sigmaaldrich.comnih.gov This method allows for the sequential addition of amino acids and efficient removal of excess reagents and byproducts through simple washing steps. nih.gov

Optimization of Fmoc-Based SPPS for Lysine (B10760008) Biotinylation

The fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted method in SPPS due to its mild deprotection conditions, which are compatible with a variety of sensitive modifications, including biotinylation. nih.gov The synthesis of biotinylated peptides can be achieved by incorporating Fmoc-Lys(biotin)-OH, a lysine derivative where the ε-amino group is already conjugated to biotin (B1667282), directly into the peptide sequence. aatbio.comsigmaaldrich.com This building block allows for precise placement of the biotin moiety within the peptide chain. sigmaaldrich.com

However, the poor solubility of Fmoc-Lys(biotin)-OH in common SPPS solvents like dimethylformamide (DMF) can pose a challenge. sigmaaldrich.compeptide.com To overcome this, solvents such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and diisopropylethylamine (DIPEA) can be employed to improve solubility and coupling efficiency. peptide.com Heating the reaction mixture can also facilitate the dissolution of the reagent. peptide.com Another approach involves using pre-loaded resins, such as those with Fmoc-Lys(biotinyl-ε-aminocaproyl), which can simplify the process and improve solubility. sigmaaldrich.com

The choice of coupling reagents is also critical for efficient biotinylation. Reagents like HBTU, HATU, and PyBOP are commonly used to activate the carboxylic acid of the incoming amino acid for amide bond formation. researchgate.netlifetein.com The selection of the appropriate coupling reagent and solvent system is crucial for maximizing the yield and purity of the final biotinylated peptide.

Challenges and Strategies in Synthesizing Highly Biotinylated Lysine Residues within Peptide Sequences

The synthesis of peptides with multiple biotin groups, such as H-Pro-Lys(biotinyl)(biotinyl)-OH, introduces a higher level of complexity. A primary challenge is the potential for steric hindrance. The bulky biotin groups can impede the coupling of subsequent amino acids, leading to incomplete reactions and the formation of truncated or deletion peptide sequences. sigmaaldrich.comgyrosproteintechnologies.com

To address this, the use of spacer arms between the biotin moiety and the lysine residue is often recommended. qyaobio.com These spacers, such as a polyethylene (B3416737) glycol (PEG) linker, can reduce steric hindrance and improve the accessibility of the biotin group for binding to avidin (B1170675) or streptavidin. sigmaaldrich.comqyaobio.com Furthermore, PEG linkers can enhance the solubility of the resulting biotinylated peptide. sigmaaldrich.com

Another significant challenge is the potential for aggregation of the growing peptide chain, especially with hydrophobic sequences. frontiersin.org This can be mitigated by optimizing the synthesis protocol, for instance, by increasing the reaction temperature or using specialized resins and solvents. gyrosproteintechnologies.comfrontiersin.org Capping unreacted amino groups after each coupling step can also minimize the formation of deletion products. gyrosproteintechnologies.com

Role of Orthogonal Protecting Groups in Multi-Biotinylation Strategies

Orthogonal protecting groups are indispensable for the synthesis of complex peptides with multiple modifications, including di-biotinylation. biosynth.comspringernature.com These protecting groups can be selectively removed under different chemical conditions, allowing for site-specific modifications of the peptide chain. sigmaaldrich.com

For the synthesis of a di-biotinylated lysine residue, a strategy employing a lysine derivative with two different protecting groups on its amino functionalities would be necessary. For instance, the α-amino group would be protected with Fmoc, while the ε-amino group could be protected with a group labile to different conditions, such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). lifetein.comsigmaaldrich.com

This approach allows for the assembly of the Pro-Lys backbone using standard Fmoc-SPPS. After the peptide is synthesized, the orthogonal protecting group on the lysine side chain can be selectively removed, exposing the ε-amino group for the first biotinylation step. Following this, the N-terminal Fmoc group is removed, and the second biotin molecule is coupled to the α-amino group of lysine, yielding the desired this compound. This sequential and site-specific modification is made possible by the strategic use of orthogonal protecting groups. researchgate.net

Post-Synthetic Modification Approaches for Biotin Conjugation to Peptide Scaffolds

An alternative to incorporating biotinylated amino acids during SPPS is the post-synthetic modification of a pre-assembled peptide scaffold. This approach involves synthesizing the core peptide, in this case, H-Pro-Lys-OH, and then introducing the biotin moieties in a subsequent step.

This strategy often relies on the chemoselective reaction between a reactive group on the peptide and a biotinylating reagent. For instance, the free amino groups of the lysine residue (both α and ε) can be targeted for biotinylation using activated biotin esters, such as biotin-N-hydroxysuccinimide (biotin-NHS) ester. nih.gov The reaction conditions, such as pH and stoichiometry, need to be carefully controlled to achieve di-biotinylation and minimize side products.

While this method offers flexibility, it can present challenges in achieving site-specificity, especially when multiple reactive sites are present on the peptide. In the case of H-Pro-Lys-OH, both amino groups of lysine are available for reaction, making it suitable for di-biotinylation. However, for more complex peptides, a combination of orthogonal protecting groups during synthesis and subsequent post-synthetic modification might be necessary to achieve the desired labeling pattern. researchgate.net

Influence of Residual Reagents on Peptide Synthesis Outcomes and Purity Profiles

The presence of residual reagents from the synthesis process can significantly impact the purity and yield of the final peptide. acs.org Incomplete removal of coupling reagents, deprotection agents (like piperidine (B6355638) in Fmoc chemistry), and their byproducts can lead to the formation of various impurities. nih.govmdpi.com

For example, residual piperidine can cause the formation of piperidinyl-adducts. mdpi.com Incomplete deprotection of the Fmoc group results in truncated peptides, while incomplete coupling leads to deletion sequences. gyrosproteintechnologies.commdpi.com Side reactions, such as the cyclization of certain amino acid residues, can also occur, further complicating the purity profile. nih.govmdpi.com

Thorough washing steps between each stage of the SPPS are crucial to minimize these impurities. nih.gov The choice of high-quality reagents and optimized reaction conditions also plays a vital role in ensuring a clean synthesis. nih.gov Ultimately, the final peptide product must undergo rigorous purification to remove any remaining contaminants and isolate the desired this compound.

Advanced Analytical Methodologies for Peptide Purity and Structural Confirmation in Research

To ensure the identity and purity of the synthesized this compound, a combination of advanced analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing peptide purity. gyrosproteintechnologies.comvicihealthsciences.com Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity, providing a quantitative measure of purity. gyrosproteintechnologies.com

Mass Spectrometry (MS) is essential for confirming the molecular weight of the synthesized peptide. gyrosproteintechnologies.comvicihealthsciences.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of HPLC with the mass-analyzing capability of MS, providing both purity and molecular weight information in a single analysis. vicihealthsciences.com Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the biotin modifications by analyzing the fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the peptide, confirming the connectivity of the atoms and the stereochemistry of the chiral centers. vicihealthsciences.com

Amino Acid Analysis (AAA) can be used to determine the amino acid composition of the peptide, verifying that the correct ratio of proline and lysine is present. vicihealthsciences.com

These analytical methods, used in concert, provide a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and purity for research applications.

Molecular Recognition and Interaction Studies of H Pro Lys Biotinyl Biotinyl Oh

Principles of Biotin-Streptavidin/Avidin (B1170675) High-Affinity Binding as Applied to Di-Biotinylated Peptides

The interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii) is one of the strongest known non-covalent biological interactions. rockland.comthermofisher.comnih.gov This remarkable affinity, characterized by a very low dissociation constant (Kd) in the range of 10-14 to 10-15 M, forms the basis for numerous applications in biotechnology and diagnostics. thermofisher.commdpi.comprospecbio.com The binding is rapid and highly specific, remaining stable across a wide range of pH, temperature, and in the presence of organic solvents and denaturing agents. thermofisher.comnih.govmdpi.com

Both avidin and streptavidin are tetrameric proteins, meaning each can bind up to four biotin molecules. thermofisher.comaatbio.com This multivalency is a key feature that can be exploited to amplify signals in detection assays. thermofisher.comaatbio.com While both proteins bind biotin with high affinity, streptavidin is often preferred in applications due to its lack of glycosylation and a more neutral isoelectric point, which results in lower non-specific binding compared to the highly glycosylated and basic avidin. rockland.comthermofisher.comnih.gov

In the context of a di-biotinylated peptide like H-Pro-Lys(biotinyl)(biotinyl)-OH, the two biotin moieties can theoretically bind to two of the four available binding sites on a single streptavidin or avidin molecule. This can lead to a very stable complex. The principle relies on the biotin tag being spatially accessible to the binding pockets of streptavidin/avidin. researchgate.net The formation of this ternary complex is a powerful tool for applications such as purifying DNA-binding proteins or in immunoassays. nih.govmdpi.com The essentially irreversible nature of this bond under physiological conditions is a significant advantage for stable immobilization and detection. qyaobio.com

Characterization of Binding Kinetics and Thermodynamics in Multi-Biotinylated Systems

The binding of biotin to avidin and streptavidin is not only thermodynamically favorable but also kinetically rapid. However, studies have shown that the association rate constant (kon) is often slower than the diffusion-limited rate, with reported values varying from 1 x 105 M-1s-1 to 2 x 108 M-1s-1. nih.govresearchgate.net This suggests a more complex binding process than simple diffusion-controlled encounters. nih.govnih.gov

Thermodynamic studies reveal that the binding of biotin to avidin is an exothermic process, with an enthalpy change (ΔH) of approximately -20.3 kcal/mole per mole of biotin bound. nih.gov For streptavidin, this value is slightly more exothermic at -23 kcal/mole. nih.gov Interestingly, the entropy change (ΔS) for the reaction with avidin is close to zero, which is counterintuitive as hydrophobic interactions would be expected to lead to a positive entropy change. nih.gov This suggests that the favorable entropy from hydrophobic effects may be offset by a decrease in entropy from the formation of specific hydrogen bonds within the binding pocket. nih.gov

In multi-biotinylated systems, such as a di-biotinylated peptide interacting with a tetrameric streptavidin molecule, the binding kinetics can be complex. Studies have indicated that there is generally no significant cooperativity between the binding sites of avidin and streptavidin for biotin. nih.govplos.org However, the binding of the first biotin moiety may influence the rate of binding for the second due to steric effects. Research on the binding of a second biotin molecule has shown that the rate may be reduced due to steric interference. researchgate.net Furthermore, some studies have observed biphasic association and dissociation kinetics, particularly at early time points, which are dependent on the initial ligand concentration. researchgate.net The dissociation rate constant can be surprisingly high shortly after binding but decreases significantly over time as the complex stabilizes. researchgate.net

| Parameter | Avidin | Streptavidin | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | ~10-15 M | ~10-14 M | thermofisher.comnih.govmdpi.com |

| Enthalpy of Binding (ΔH) | -20.3 kcal/mol | -23 kcal/mol | nih.gov |

| Association Rate Constant (kon) | Variable (e.g., 7.0 x 107 M-1s-1) | Generally faster than avidin | nih.gov |

| Activation Energy of Association (Ea) | 6–15 kcal/mol (indicates non-diffusion limited) | nih.govplos.org |

Impact of the Pro-Lys Peptide Sequence and Di-Biotinylation on Steric Hindrance and Accessibility in Binding Interactions

The specific peptide sequence, in this case, Proline-Lysine (Pro-Lys), and the presence of two biotin molecules can significantly influence the binding interaction with streptavidin/avidin through steric hindrance. qyaobio.com Steric crowding is a critical factor that can impede the binding of subsequent layers in affinity-based assays. nih.gov

Di-biotinylation introduces the potential for increased avidity through the binding of both biotin groups to a single streptavidin molecule. However, this is highly dependent on the spatial arrangement of the biotins. If the two biotin groups are too close together, they may sterically hinder each other from simultaneously accessing the binding pockets of streptavidin. acs.org Studies have shown that at high surface densities of biotin, the amount of bound streptavidin can decrease due to steric crowding, which inhibits the proper orientation of the streptavidin binding pockets. nih.gov

Investigating the Role of Linker Design in Biotinylated Peptide Conjugates to Optimize Interaction

The design of the linker or spacer arm that connects the biotin molecule to the peptide is a crucial factor in optimizing the binding interaction with streptavidin/avidin. qyaobio.comnih.gov A linker serves to separate the biotin moiety from the peptide backbone, which can reduce steric hindrance and improve the accessibility of the biotin to the deep binding pocket of streptavidin (which is about 9 Å below the protein surface). qyaobio.comthermofisher.com

The length and flexibility of the linker are important considerations. nih.gov Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or simple alkyl chains like aminohexanoic acid (Ahx), can provide the necessary freedom of movement for the biotin to orient itself optimally for binding. qyaobio.comsigmaaldrich.com The use of a PEG spacer not only reduces steric hindrance but can also improve the solubility of the biotinylated peptide. aatbio.comsigmaaldrich.com

Studies have shown that incorporating flexible linkers of varying lengths can enhance the immobilization of biotinylated proteins. nih.gov For instance, the fusion of a (G4S)5 linker to a biotinylated single-chain variable fragment (scFv) antibody improved its binding to a streptavidin surface. nih.gov This improvement is attributed to the spatial separation of the biotin from the bulk of the protein, allowing it to interact more freely with streptavidin. nih.gov In contrast, rigid linkers can also be used to maintain a fixed distance between the biotin and the peptide, which can prevent interference with the folding or activity of the peptide. nih.gov

The choice of linker can therefore have a profound effect on the strength of the biotin-avidin interaction and consequently the sensitivity of assays utilizing these conjugates. sigmaaldrich.com For a di-biotinylated peptide like this compound, the design of the linkers attaching each biotin to the lysine (B10760008) residue would be critical in enabling both biotins to potentially bind to a single streptavidin molecule, thereby maximizing the avidity of the interaction.

Advanced Research Applications of H Pro Lys Biotinyl Biotinyl Oh

Application in Affinity-Based Isolation and Enrichment Methodologies

The robust nature of the dual biotin-streptavidin linkage makes H-Pro-Lys(biotinyl)(biotinyl)-OH an invaluable reagent for the isolation and enrichment of specific biomolecules from complex mixtures.

Peptide-mediated affinity purification is a powerful technique that uses a specific peptide as "bait" to isolate its binding partners. lifetein.com In this context, this compound can be conjugated to a biomolecule of interest or used as a component of a synthetic peptide probe. The dual-biotin moiety ensures highly efficient and stable immobilization onto an avidin (B1170675) or streptavidin-conjugated solid support, such as agarose (B213101) or sepharose resins. sigmaaldrich.com

The process allows for the purification of proteins, nucleic acids, or other molecules that bind to the peptide sequence. qyaobio.com The strength of the dual-biotin anchor permits the use of highly stringent washing conditions to remove non-specific binders, which is crucial for obtaining highly pure samples. This enhanced binding efficiency can lead to higher yields of the target molecule compared to methods employing singly biotinylated probes.

| Step | Description | Rationale for using this compound |

| 1. Immobilization | The di-biotinylated peptide is incubated with streptavidin-conjugated agarose beads. | The two biotin (B1667282) groups provide a stronger, more stable attachment to the streptavidin resin compared to a single biotin, minimizing leaching of the bait peptide. idtdna.com |

| 2. Binding | The immobilized peptide "bait" is incubated with a complex biological sample (e.g., cell lysate). | The target biomolecule ("prey") specifically binds to the peptide bait. |

| 3. Washing | The beads are washed with a series of buffers to remove non-specifically bound molecules. | The high-avidity interaction allows for very stringent wash conditions, reducing background and improving the purity of the final eluate. |

| 4. Elution | The captured biomolecule and its binding partners are released from the beads. | Elution can be achieved under denaturing conditions (e.g., boiling in SDS-PAGE buffer) or by using competitive elution with free biotin, although the latter is less efficient for the strong wild-type streptavidin interaction. promegaconnections.com |

Table 1. Workflow for Affinity Purification using a Di-Biotinylated Peptide.

Identifying protein-protein interactions is fundamental to understanding cellular processes. bioclone.net Biotinylated peptides are instrumental as probes in these studies. A synthetic peptide incorporating the this compound moiety can be used as bait to "pull down" and identify interacting proteins from cell lysates or tissue extracts. lifetein.com

The dual-biotin tag ensures the bait peptide is firmly anchored, allowing for the reliable capture of even transient or weak protein-peptide interactions. After isolation, the interacting proteins can be identified using techniques like mass spectrometry. proteomexchange.org This approach, often referred to as proximity-dependent biotinylation (though here the biotin is pre-incorporated), enables the mapping of interaction networks and the validation of binding partners discovered through other methods. nih.gov The increased sensitivity afforded by the di-biotinylated probe can help in the identification of low-abundance interacting proteins that might be missed with less robust methods. proteomexchange.org

Magnetic bead-based pull-down assays offer a rapid and scalable method for studying biomolecular interactions. bioclone.netnih.gov Using streptavidin-coated magnetic beads, a peptide containing this compound can be effectively employed as the bait. The magnetic properties of the beads allow for easy and efficient separation of the bead-bound complexes from the solution using a magnetic rack, streamlining the washing and elution steps. sigmaaldrich.comnih.gov

This method is particularly advantageous for high-throughput screening and for working with small sample volumes. sigmaaldrich.com The strong interaction facilitated by the dual-biotin tag is critical, as it ensures that the captured protein complexes remain bound to the beads throughout the multiple wash steps required to minimize non-specific background binding. apexbt.comnih.gov This leads to a cleaner sample for downstream analysis by methods such as Western blotting or mass spectrometry, ultimately improving the reliability of target identification. nih.gov

Utility in Immunological Research and Assay Development

The high-affinity binding properties of this compound are also highly valuable in the development of sensitive and specific immunological assays.

In immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA), biotinylated peptides are frequently used to detect and quantify antibodies or other specific binding proteins in biological samples. lifetein.com A peptide antigen incorporating this compound can be immobilized on a streptavidin-coated microplate. This provides a highly stable and uniformly oriented coating, which is superior to passive adsorption methods. qyaobio.com

When a sample (e.g., patient serum) is added, specific antibodies bind to the immobilized peptide. These captured antibodies are then detected using an enzyme-conjugated secondary antibody. The dual-biotin anchor enhances the sensitivity of the assay in two ways: it ensures a high density of the peptide on the plate and its robust attachment prevents it from being washed away, leading to a stronger and more reliable signal. peptide.comchempep.com This can be particularly useful for mapping antibody epitopes or for diagnostic assays where high sensitivity is required. qyaobio.com

| Assay Component | Description | Advantage of this compound |

| Solid Phase | Streptavidin-coated 96-well microplate. | Provides a specific and high-capacity binding surface for the biotinylated peptide. |

| Capture Antigen | A synthetic peptide containing the di-biotinylated lysine (B10760008). | The dual-biotin tag ensures very strong and stable immobilization, leading to higher assay sensitivity and reproducibility. idtdna.com |

| Analyte | Sample containing the antibody of interest (e.g., serum). | The specific antibody binds to the peptide antigen. |

| Detection | Enzyme-conjugated secondary antibody that binds to the analyte antibody. | The enzyme (e.g., HRP) catalyzes a colorimetric or chemiluminescent reaction. |

| Readout | The signal is measured, which is proportional to the amount of analyte in the sample. | The robust immobilization minimizes signal loss during wash steps, ensuring an accurate and sensitive readout. |

Table 2. Example of a Di-Biotinylated Peptide-Based ELISA Setup.

Flow cytometry is a powerful technique for analyzing and sorting cells based on the expression of specific surface markers. Cell surface labeling with biotin is a common strategy used in these experiments. nih.gov A ligand or antibody conjugated to this compound can be used to label specific receptors on the cell surface. The cells are then incubated with a fluorescently-tagged streptavidin conjugate (e.g., Streptavidin-FITC).

The dual-biotin modification ensures a very stable link between the cell surface target and the fluorescent streptavidin reporter. This stability is crucial, as the labeling must withstand incubation and washing steps without significant dissociation. nih.gov The ability of each streptavidin molecule to potentially bind to the two biotin moieties can also lead to signal amplification, resulting in brighter fluorescence and better separation between positive and negative cell populations during flow cytometric analysis. peptide.com This makes this compound a valuable tool for identifying and isolating specific cell populations with high precision. sigmaaldrich.com

Implementation in Immunohistochemical and Histochemical Analyses

In the fields of immunohistochemistry (IHC) and in situ hybridization (ISH), the detection of low-abundance proteins and nucleic acids is a persistent challenge. Signal amplification techniques are therefore crucial for enhancing sensitivity. nih.gov Standard methods often rely on the high-affinity interaction between biotin and avidin (or streptavidin). nih.govthermofisher.com Techniques like the Avidin-Biotin Complex (ABC) and Labeled Streptavidin-Biotin (LSAB) methods utilize biotinylated secondary antibodies to form large complexes with enzyme-conjugated avidin or streptavidin, which increases the enzyme-to-antibody ratio and amplifies the signal. aatbio.com

A further enhancement is achieved through Catalyzed Signal Amplification (CSA), also known as Tyramide Signal Amplification (TSA). nih.govbiotium.com In this method, horseradish peroxidase (HRP) catalyzes the deposition of multiple biotinylated tyramide molecules in the immediate vicinity of the target, leading to a high density of biotin labels. biotium.com This localized concentration of biotin is then detected by streptavidin-enzyme conjugates, resulting in a dramatic increase in signal intensity, up to 100-fold greater than conventional methods. nih.govbiotium.com

The use of a probe like this compound in these systems leverages the principle that increasing the number of biotin moieties enhances binding efficiency to streptavidin. genelink.comidtdna.com The presence of two biotin groups on a single lysine residue can lead to a more stable and robust interaction with the four biotin-binding sites on a streptavidin molecule. thermofisher.com This enhanced affinity can potentially lead to:

Greater Signal Amplification: A higher density of detection enzymes can be recruited to the target site, yielding a stronger signal.

Increased Sensitivity: The ability to detect targets expressed at very low levels is improved.

Reduced Reagent Concentration: The enhanced efficiency may allow for the use of lower concentrations of primary antibodies, reducing costs and potential background staining. nih.gov

While traditional methods successfully employ mono-biotinylated reagents, the dual-biotin structure of this compound offers a potential refinement for achieving maximal sensitivity in IHC and histochemical analyses.

Research in Enzymatic Assays and Mechanistic Studies

Substrate Mimicry for Kinase and Phosphatase Activity Assays

Biotinylated peptides are extensively used as artificial substrates in assays designed to measure the activity of protein kinases and phosphatases, enzymes whose dysregulation is linked to numerous diseases. nih.gov These assays are fundamental for both basic research and high-throughput drug screening. nih.govnih.gov A common format involves immobilizing a biotinylated peptide substrate onto a streptavidin-coated surface, such as a microtiter plate or bead. jpt.com The enzyme is then allowed to act on the immobilized substrate (e.g., by adding or removing a phosphate (B84403) group), and the resulting change is quantified using methods like ELISA or fluorescence. nih.govyoutube.com

The efficiency of these assays can be limited by the binding capacity of the streptavidin-coated plates. nih.gov Insufficient or unstable immobilization of the substrate can lead to reduced reaction rates and inconsistent results. The this compound peptide, with its dual-biotin tag, provides a more robust anchor to the streptavidin matrix. This enhanced binding affinity idtdna.com can ensure a higher and more consistent density of substrate on the assay surface, leading to more reliable and sensitive detection of kinase or phosphatase activity. nih.gov

Furthermore, biotinylated peptides are central to innovative homogeneous assay formats, such as those based on fluorescence superquenching. In one such method, a biotinylated peptide is phosphorylated by a kinase, coupled to a streptavidin-quencher conjugate, and then brought into proximity with a fluorescent polymer, resulting in a measurable change in fluorescence. nih.gov The stable interaction afforded by a di-biotinylated substrate could improve the precision of such sophisticated assay systems.

Application in Histone-Modifying Enzyme (HME) Assays (e.g., HATs, HMTs, HDACs)

Histone-modifying enzymes (HMEs), including histone acetyltransferases (HATs), histone methyltransferases (HMTs), and histone deacetylases (HDACs), are critical regulators of chromatin structure and gene expression. mdpi.comnih.gov Chemical probes are essential tools for studying the function of these enzymes and their roles in disease. nih.govacs.org

Biotinylated peptides that mimic histone tails are valuable substrates for identifying and characterizing the activity of HMEs. jpt.com These peptides can be used in screening assays to discover novel substrates or to measure enzyme activity. For example, biotinylated peptides can be immobilized on streptavidin-coated plates to screen for HAT or HDAC activity. jpt.com The stronger binding of a di-biotinylated substrate like this compound could be particularly advantageous in pull-down or affinity chromatography experiments. By immobilizing the di-biotinylated peptide on streptavidin beads, researchers can more efficiently "fish" for and isolate HMEs and their associated protein complexes from cell lysates for subsequent analysis. The enhanced stability of the bait-prey interaction would minimize the loss of weakly interacting partners during wash steps, providing a more accurate picture of the histone-modifying machinery.

Screening Platforms for Enzyme Inhibitors and Activators in Biochemical Research

The development of inhibitors and activators for enzymes like kinases, phosphatases, and HMEs is a major focus of pharmaceutical research. nih.govjpt.com High-throughput screening (HTS) platforms are essential for testing large libraries of chemical compounds for their effect on enzyme activity. Many of these platforms are built around biotinylated peptide substrates. nih.govjpt.com

The quality and reliability of an HTS assay are often measured by its Z' factor, a statistical parameter that reflects the signal-to-background ratio and data variability. A Z' factor greater than 0.7 is indicative of an excellent assay suitable for HTS. nih.gov The robustness of the assay signal is paramount, and this depends heavily on the consistent performance of the substrate. By providing a more stable and secure attachment to streptavidin-coated surfaces, the di-biotinylated this compound peptide can help reduce signal variability between wells and between plates. This improved consistency can lead to a more robust assay with a higher Z' factor, reducing the likelihood of false positives or negatives and increasing confidence in the screening results. nih.gov

Mass Spectrometry-Based Proteomics Investigations

Direct Detection Methods for Biotinylated Peptides in Complex Biological Samples (e.g., DiDBiT)

A significant challenge in proteomics is the identification of biotin-labeled proteins and peptides within complex biological mixtures, as they are often masked by a high abundance of unlabeled contaminants. nih.govresearchgate.net To address this, a powerful strategy called Direct Detection of Biotin-containing Tags (DiDBiT) was developed. nih.gov Unlike conventional methods that enrich for biotinylated proteins before digesting them into peptides, DiDBiT reverses the workflow. Proteins in a cell lysate are first digested into a complex peptide mixture. Subsequently, only the biotin-tagged peptides are enriched, typically using avidin or streptavidin beads. nih.govacs.org

This "peptide-first" enrichment strategy dramatically reduces sample complexity and significantly increases the yield and identification of true biotinylated peptides, improving detection by over 20-fold compared to traditional approaches. nih.govnih.gov The DiDBiT method is highly effective for identifying proteins labeled through various means, including proximity-dependent biotinylation (e.g., BioID) or metabolic labeling. nih.govnih.gov

The DiDBiT workflow is directly applicable to the analysis of peptides tagged with this compound. In a mass spectrometer, the di-biotinylated tag would produce a specific and predictable mass shift on the modified lysine residue, allowing for its confident identification in database searches. The high sensitivity of DiDBiT ensures that even low-abundance peptides carrying this tag can be successfully detected and quantified.

Table 1: Comparison of DiDBiT with Conventional Proteomics Methods for Biotinylated Peptide Detection

*Data derived from studies on HEK cells labeled with NHS-biotin, comparing DiDBiT with protein elution and on-bead digestion methods. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

Quantitative Proteomics Approaches Utilizing Biotinylation-Mediated Enrichment

Biotinylation, the process of covalently attaching biotin to proteins, is a cornerstone of many proteomics workflows. The exceptional affinity between biotin and streptavidin is leveraged to isolate and enrich biotinylated proteins from complex cellular lysates. nih.govacs.org This enrichment is crucial for identifying and quantifying low-abundance proteins or specific protein subpopulations that would otherwise be undetectable by mass spectrometry (MS). acs.org

Proximity-dependent biotinylation identification (BioID) is a powerful technique that utilizes a promiscuous biotin ligase fused to a protein of interest. nih.gov This fusion protein biotinylates proteins in its immediate vicinity, providing a snapshot of protein-protein interactions and the composition of subcellular compartments. nih.govnih.gov The resulting biotinylated proteins are then captured using streptavidin-coated beads and identified by MS. elifesciences.org This method allows for the study of both stable and transient interactions within their native cellular context. nih.govyoutube.com

Quantitative proteomics approaches, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), can be combined with biotinylation-mediated enrichment to compare protein abundance between different experimental conditions. nih.gov For instance, a study on the influenza RNA polymerase used N-hydroxysuccinimidobiotin (NHS-biotin) to label surface-accessible lysine residues, and SILAC-based MS to quantify changes in accessibility upon protein-protein interaction. nih.gov This quantitative profiling of biotinylation patterns (Q-POP assay) can reveal conformational changes and identify protein interaction interfaces. nih.gov

The efficiency of enrichment can be influenced by the type of biotin-binding protein used. Studies have compared streptavidin (SA), neutravidin (NA), and biotin antibody (BA) coated beads for their binding capacity and specificity in enriching biotinylated proteins. nih.gov While biotin antibody beads showed high binding capacity, they were more suitable for peptide-level enrichment due to potential contamination from the beads at the protein level. nih.gov

Table 1: Comparison of Biotinylation Enrichment Methods

| Feature | Streptavidin (SA) | Neutravidin (NA) | Biotin Antibody (BA) |

| Binding Capacity | Good | High | Highest |

| Specificity | Good | Lower (more non-specific binding) | High |

| Recommended Use | Protein & Peptide Level | Protein Level | Peptide Level |

| Notes | Elution can be achieved by on-bead digestion. nih.gov | Yielded the highest number of total peptides but also the most non-specific bindings. nih.gov | Can lead to antibody contamination in protein-level enrichment. nih.gov |

This table summarizes findings from a study comparing different beads for biotinylation enrichment. nih.gov

Elucidation of Biotinylation Sites and Their Cross-Talk with Other Post-Translational Modifications

Identifying the specific sites of biotinylation on a protein is crucial for understanding its function and interactions. The BioSITe (biotinylation site identification technology) method, coupled with BioID and quantitative proteomics, enables the precise mapping of biotinylation sites. nih.gov This level of detail helps to distinguish direct interactors from bystander proteins and provides insights into the topology of protein complexes.

Post-translational modifications (PTMs) are critical for regulating protein function, and they often engage in "crosstalk," where one PTM influences the addition, removal, or function of another. nih.govnih.gov Biotinylation itself is a PTM, and its interplay with other modifications like phosphorylation, acetylation, and ubiquitination is an active area of research. nih.govcellsignal.com

For example, a study on histone modifications developed a method called Biotinylation-assisted Isolation of CO-modified Nucleosomes (BICON). oup.com This technique physically couples a histone-modifying enzyme with a biotin ligase, allowing for the purification of nucleosomes that are co-modified. oup.com Using BICON, researchers discovered a novel crosstalk pathway between H3 phosphorylation and H4 acetylation. oup.com

Understanding PTM crosstalk is essential as it creates a complex regulatory code that dictates cellular processes. nih.govfrontiersin.org Competition between different PTMs for the same amino acid residue is a common form of negative crosstalk. nih.gov For instance, acetylation and ubiquitination can compete for the same lysine residue, leading to different functional outcomes. frontiersin.org The study of such competitive PTMs provides a deeper understanding of how cellular signaling pathways are fine-tuned. nih.govbiorxiv.org

Table 2: Examples of PTM Crosstalk

| PTM 1 | PTM 2 | Protein/Context | Outcome of Crosstalk | Reference |

| Phosphorylation (S10) | Acetylation (K14) | Histone H3 | Phosphorylation of S10 facilitates subsequent acetylation of K14, promoting gene activation. | oup.com |

| Phosphorylation | O-GlcNAcylation | Estrogen receptor β (Ser16) | O-GlcNAcylation may protect the protein from phosphorylation-mediated degradation. | nih.gov |

| Acetylation | Ubiquitination | Various proteins (Lysine residues) | Competition for the same lysine residue can determine protein stability and function. | frontiersin.org |

| Methionine oxidation (oxM8) | Acetylation (AcK6) | Huntingtin protein (mHttex1) | The combination of these PTMs dramatically inhibits protein fibrillization. | nih.gov |

This table provides examples of how different post-translational modifications can influence each other.

Cellular Tracing and Uptake Mechanism Studies

The biotin moiety of this compound makes it an excellent tracer for monitoring cellular processes. Biotinylated molecules, including peptides, are widely used to investigate cellular internalization, trafficking, and localization. thermofisher.combiotium.com

Evaluation of Cellular Internalization Pathways for Biotinylated Peptides

Biotinylated peptides are valuable tools for studying the mechanisms of cellular uptake. nih.govnih.gov Cell-penetrating peptides (CPPs), which can traverse the cell membrane, are often biotinylated to track their entry and intracellular fate. nih.govnih.govjove.comyoutube.com

Studies have shown that CPPs can utilize multiple internalization pathways, including direct translocation across the membrane and various forms of endocytosis. nih.govresearchgate.net The specific pathway used can depend on factors such as the peptide sequence, its concentration, and the composition of the cell surface. nih.govresearchgate.net For example, the presence of glycosaminoglycans (GAGs) on the cell surface can influence the balance between translocation and endocytosis for certain CPPs. researchgate.net

Cell surface biotinylation assays are a common method to quantify the internalization of membrane proteins. jove.comspringernature.com In this technique, cell surface proteins are labeled with a membrane-impermeable biotin derivative. springernature.com After a period of time to allow for internalization, the biotin remaining on the cell surface can be cleaved. The amount of protected (internalized) biotinylated protein can then be measured to determine the rate of endocytosis. jove.com This approach has been instrumental in studying the trafficking of receptor tyrosine kinases (RTKs) and other cell surface receptors. springernature.com

Localization and Distribution Studies within Cellular Compartments Using Biotinylated Tracers

Once inside the cell, the journey of biotinylated tracers can be followed to understand their subcellular localization and distribution. Biotin's small size makes it a versatile tag that is less likely to interfere with the biological activity of the molecule it is attached to. jove.com

The detection of biotinylated tracers typically requires cell fixation and permeabilization to allow for the entry of fluorescently-labeled avidin or streptavidin conjugates. thermofisher.com Confocal microscopy is then used to visualize the location of the tracer within different cellular compartments. researchgate.net

Biotinylated tracers have been used to delineate the intricate networks of neuronal connections in the retina and to assess the permeability of gap junctions. researchgate.netresearchgate.net By injecting a series of biotinylated tracers of different sizes, researchers have been able to distinguish between different types of gap junctions based on their permeability profiles. researchgate.net These studies provide valuable insights into how cells communicate and maintain tissue homeostasis.

Considerations for Functional Design and Research Reproducibility of H Pro Lys Biotinyl Biotinyl Oh

Optimizing Solubility and Stability for Aqueous Research Applications

The successful use of H-Pro-Lys(biotinyl)(biotinyl)-OH in biological assays is contingent upon its solubility and stability in aqueous environments. nih.gov While the proline and lysine (B10760008) residues confer a degree of hydrophilicity, the two biotin (B1667282) molecules, with their relatively hydrophobic bicyclic ureido and tetrahydrothiophene (B86538) rings, can significantly decrease water solubility. biochempeg.com

Factors Influencing Solubility:

The solubility of biotinylated peptides is a critical factor in their application. The inherent properties of the constituent amino acids, the nature of the biotinylation reagent, and the presence of any linkers all play a role.

| Factor | Influence on Solubility | Rationale |

| Peptide Backbone | Generally hydrophilic | The peptide bonds and the amino and carboxyl termini are polar. |

| Amino Acid Side Chains | Variable | Proline is moderately hydrophobic, while the lysine side chain is hydrophilic before modification. |

| Biotin Moieties | Decreases solubility | The fused ring system of biotin is largely nonpolar. |

| Linker/Spacer Arm | Can increase solubility | The incorporation of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the lysine and biotin can enhance aqueous solubility. qyaobio.comsigmaaldrich.comwikipedia.org |

Strategies for Enhancing Stability:

Peptides in aqueous solutions can be susceptible to degradation through various pathways, including hydrolysis and enzymatic cleavage. nih.gov While the Pro-Lys bond is generally stable, considerations for long-term storage and use in complex biological media are important.

| Degradation Pathway | Mitigation Strategy | Reference |

| Proteolytic Degradation | Inclusion of protease inhibitors in buffers. | nih.gov |

| Hydrolysis | Optimization of pH and buffer composition; storage at low temperatures (-20°C or -80°C). | nih.govresearchgate.net |

| Aggregation | Incorporation of solubility-enhancing tags like PEG. | biochempeg.com |

Research has shown that biotinylated proteins are generally stable when stored frozen, with the biotin-protein bond remaining intact over long periods. researchgate.net For this compound, making aliquots to avoid repeated freeze-thaw cycles is a recommended practice to maintain its integrity. researchgate.net

Mitigating Steric Effects Arising from Multiple Biotin Moieties on Peptide Functionality

The attachment of two bulky biotin groups to the lysine residue introduces significant potential for steric hindrance. This can impact the peptide's ability to interact with its intended biological targets and with the avidin (B1170675) or streptavidin proteins commonly used for detection and purification.

Impact of Steric Hindrance:

The spatial arrangement of the dual biotin moieties can create a crowded molecular environment, which may interfere with binding events.

| Interaction | Potential Effect of Steric Hindrance | Mitigation Approaches |

| Peptide-Target Binding | The biotin groups may physically block the active site or recognition domain of the peptide, reducing its biological activity. | Introduction of a longer spacer arm between the lysine and biotin moieties to increase flexibility and distance from the peptide backbone. qyaobio.comwikipedia.org |

| Biotin-Avidin/Streptavidin Binding | The proximity of the two biotin groups may prevent simultaneous binding of two avidin/streptavidin molecules due to their large size. This can lead to a lower than expected binding stoichiometry. | Utilizing avidin/streptavidin variants with optimized binding pocket accessibility. Using linkers of varying lengths to alter the spatial presentation of the biotin groups. nih.govacs.org |

Studies on multivalent biotinylated systems have demonstrated that steric crowding can negatively affect binding to streptavidin-coated surfaces. nih.govacs.orgnih.gov The use of long, flexible linkers, such as polyethylene glycol (PEG), is a common strategy to alleviate these steric constraints and improve the accessibility of the biotin groups for binding. qyaobio.comsigmaaldrich.com

Assessment of Potential Non-Specific Interactions in Complex Research Systems

A significant challenge in the application of biotinylated molecules is the potential for non-specific binding to various components within a complex biological sample. This can lead to high background signals and false-positive results.

Sources and Mitigation of Non-Specific Binding:

Non-specific interactions can arise from both the biotin moieties and the peptide itself.

It is crucial to include appropriate controls in experiments to assess the level of non-specific binding. A common control is to use a non-biotinylated version of the peptide or to perform the assay in the absence of the biotinylated peptide to determine the background signal. researchgate.net

Strategies for Enhancing Peptide Bioactivity and Target Specificity in Functional Assays

The ultimate goal of using a functionalized peptide like this compound is often to probe a specific biological interaction. Enhancing the bioactivity and target specificity of the peptide component is therefore critical for obtaining meaningful results.

Methods for Improving Peptide Performance:

Various chemical modifications can be employed to improve the biological properties of peptides.

For a dipeptide like this compound, which has limited scope for sequence modification, strategies like cyclization or the incorporation of non-natural proline or lysine analogues could be considered during synthesis to enhance its performance in functional assays. The choice of strategy will depend on the specific biological question being addressed.

Q & A

Q. How can researchers confirm the successful double biotinylation of H-Pro-Lys(biotinyl)(biotinyl)-OH during synthesis?

- Methodological Answer : Double biotinylation efficiency can be validated using mass spectrometry (MS) to detect the molecular weight shift (expected increase of ~486.6 Da for two biotin groups) and reverse-phase HPLC to assess purity. For example, MS analysis of similar biotinylated lysine derivatives (e.g., H-Lys(biotinyl)-OH, [CAS 576-19-2]) confirms modifications by matching observed and theoretical masses . HPLC retention time shifts due to increased hydrophobicity from biotinylation can further corroborate successful synthesis.

Q. What are the optimal storage conditions for this compound to maintain stability?

- Methodological Answer : Store lyophilized peptide at -20°C in a desiccated environment to prevent hydrolysis and oxidation. Reconstituted solutions should be aliquoted and stored at -80°C to avoid freeze-thaw degradation. Biotinylated compounds like H-Lys(biotinyl)-OH are sensitive to light and moisture; thus, amber vials and inert atmospheres (e.g., argon) are recommended .

| Stability Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature (lyophilized) | -20°C | Prevents thermal degradation |

| Humidity | <10% RH | Reduces hydrolysis risk |

| Reconstituted solution | -80°C (single-use aliquots) | Minimizes aggregation |

Q. How does the solubility of this compound vary with pH, and what buffers are suitable for experimental use?

- Methodological Answer : The peptide’s solubility is pH-dependent due to ionizable groups (e.g., lysine’s ε-amino group and proline’s carboxyl). In neutral to slightly basic buffers (pH 7.0–8.5) , the compound is more soluble because of deprotonated carboxyl groups. For example, biotinylated analogs like H-Lys(biotinyl)-OH dissolve well in 50 mM phosphate buffer (pH 7.0) or PBS , as used in interaction studies . Pre-solubilization in a minimal volume of DMSO (<5%) followed by aqueous buffer dilution is advised for hydrophobic peptides.

Advanced Research Questions

Q. What experimental strategies mitigate non-specific binding when using this compound in streptavidin-based pull-down assays?

- Methodological Answer :

- Blocking Agents : Use 1–5% BSA or casein in the buffer to occupy non-specific streptavidin sites.

- Competitive Elution : Introduce free biotin (2–5 mM) to displace weakly bound peptides.

- Buffer Optimization : Include 0.1% Tween-20 and 150–300 mM NaCl to reduce electrostatic interactions.

These methods are critical in assays like G4 DNA pulldowns, where biotinyl cNDI (a similar compound) showed reduced background noise after blocking .

Q. How does dual biotinylation in this compound affect binding kinetics compared to singly biotinylated analogs?

- Methodological Answer : Dual biotinylation may enhance avidity through multivalent binding but risks steric hindrance. Use surface plasmon resonance (SPR) or biolayer interferometry (BLI) to measure binding kinetics. For instance, SPR studies on biotinyl cNDI demonstrated a 10-fold increase in binding avidity compared to mono-biotinylated ligands due to cooperative interactions .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- UV-Vis Spectrophotometry : Quantify via biotin’s absorbance at ~280 nm (extinction coefficient: ~34,000 M⁻¹cm⁻¹).

- LC-MS/MS : Enables detection in low-abundance samples (LOQ ~1 nM) by monitoring peptide-specific fragmentation patterns.

- Competitive ELISA : Use anti-biotin antibodies for indirect quantification in cell lysates .

Q. How can researchers address aggregation of this compound in aqueous solutions?

- Methodological Answer :

- Sonication : Briefly sonicate (10–20 sec, 20% amplitude) to disrupt aggregates.

- Detergents : Add 0.01–0.1% CHAPS or Triton X-100 to stabilize the peptide.

- Cosolvents : Use 2–5% glycerol or ethylene glycol to improve solubility.

Aggregation is common in hydrophobic biotinylated peptides, as observed in analogs like H-Lys(biotinyl)-OH .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported binding affinities for dual-biotinylated peptides?

- Methodological Answer : Variations may arise from differences in assay formats (e.g., SPR vs. ELISA) or streptavidin source (e.g., recombinant vs. native). Standardize assays using a reference compound (e.g., biocytin) and validate with orthogonal methods. For example, SPR and ITC (isothermal titration calorimetry) provide complementary kinetic and thermodynamic data, reducing interpretation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.